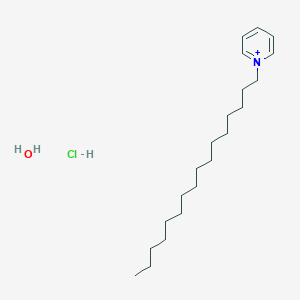

Cetylpyridinium hydrate hydrochloride

Description

Contextualizing Quaternary Ammonium (B1175870) Compounds (QACs) in Chemical Research

Quaternary ammonium compounds (QACs) represent a broad class of chemical substances characterized by a central, positively charged nitrogen atom bonded to four organic groups. wikipedia.org This permanent positive charge is a defining feature, independent of the pH of their solution. wikipedia.org QACs are recognized for their diverse applications, primarily stemming from their antimicrobial, surfactant, preservative, and antistatic properties. nih.govmdpi.com In academic research, QACs are a subject of continuous investigation due to their vast structural diversity and the wide array of their potential applications. nih.govmdpi.com The nature of the organic groups attached to the nitrogen atom, particularly the length of alkyl chains, significantly influences their functionality, environmental fate, and biological activity. mdpi.com

Academic Significance and Research Focus on Cetylpyridinium (B1207926) Hydrate (B1144303) Hydrochloride

Cetylpyridinium hydrate hydrochloride, often referred to in scientific literature as Cetylpyridinium chloride (CPC), is a cationic surfactant that has been a focal point of extensive academic research. wikipedia.orgnih.gov Its molecular structure, featuring a hydrophilic pyridinium (B92312) head and a long hydrophobic cetyl tail, underpins its scientific interest. drugbank.com The compound is scientifically identified as the monohydrate form of cetylpyridinium chloride, with the chemical formula C₂₁H₄₀ClNO. patsnap.comnih.gov

Recent academic investigations have explored its potential in advanced applications. In the field of nanotechnology , researchers have focused on using Cetylpyridinium chloride as a component in novel drug delivery systems. Studies have demonstrated its successful incorporation into mesoporous silica (B1680970) nanoparticles (MSNs) and iron oxide nanoparticles conjugated with chitosan (B1678972). nih.govmdpi.com This line of research aims to enhance the compound's antimicrobial and antifungal efficacy and to develop systems for its sustained release. nih.govresearchgate.net

In materials science , academic interest lies in the integration of Cetylpyridinium chloride into various materials to impart antimicrobial properties. Research has been conducted on its addition to resin-based dental composites to inhibit the growth of bacteria responsible for dental plaque and caries. nih.govresearchgate.net Furthermore, its potential as a corrosion inhibitor for mild steel in acidic environments has been a subject of investigation, highlighting its broader industrial and engineering research applications. researchgate.net

Another significant area of academic focus has been its antiviral properties . Recent studies have explored the efficacy of Cetylpyridinium chloride in inactivating enveloped viruses, with research confirming its action against SARS-CoV-2 in laboratory settings. patsnap.comtaisho.co.jp This has spurred further academic inquiry into its mechanisms of viral inactivation.

The following tables provide a summary of the key chemical and physical properties of this compound (as Cetylpyridinium chloride monohydrate) and highlight some of the key research findings discussed.

Chemical and Physical Properties of Cetylpyridinium Chloride Monohydrate

| Property | Value |

| IUPAC Name | 1-hexadecylpyridin-1-ium;chloride;hydrate |

| CAS Number | 6004-24-6 |

| Molecular Formula | C₂₁H₄₀ClNO |

| Molecular Weight | 358.0 g/mol |

| Appearance | White powder |

| Melting Point | 80-84 °C |

| Solubility | Freely soluble in water and alcohol |

Detailed Research Findings on Cetylpyridinium Chloride

| Research Area | Key Findings |

| Nanotechnology | - Successfully incorporated into mesoporous silica nanoparticles (MSNs) for prolonged release and enhanced biofilm eradication. nih.govacs.org - Used in the formulation of iron oxide nanoparticles conjugated with chitosan to create nanocarriers with antifungal properties against Candida species. mdpi.com |

| Materials Science | - Addition to resin-based dental composites at concentrations of 2%wt and 4%wt demonstrated significant antibacterial activity against Streptococcus mutans. researchgate.net - Investigated as a corrosion inhibitor for mild steel in acidic solutions, showing significant efficiency. researchgate.net |

| Antiviral Research | - In vitro studies have shown that Cetylpyridinium chloride can inactivate SARS-CoV-2. patsnap.comtaisho.co.jp |

| Bioadhesion | - Formulated into bioadhesive tablets for sustained local delivery, with bioadhesion strength influenced by the type and concentration of polymers used. researchgate.netnih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H41ClNO+ |

|---|---|

Molecular Weight |

359.0 g/mol |

IUPAC Name |

1-hexadecylpyridin-1-ium;hydrate;hydrochloride |

InChI |

InChI=1S/C21H38N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;; |

InChI Key |

NFCRBQADEGXVDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.Cl |

Origin of Product |

United States |

Synthesis and Structural Elucidation Methodologies

Advanced Synthetic Routes for Cetylpyridinium (B1207926) Hydrate (B1144303) Hydrochloride

The synthesis of cetylpyridinium hydrate hydrochloride is a well-established process, yet recent advancements have focused on improving efficiency, yield, purity, and environmental impact. The fundamental reaction involves the quaternization of pyridine (B92270) with an alkyl halide, specifically cetyl chloride, to form the cetylpyridinium cation.

Modern synthetic methods have moved beyond simple thermal reactions to incorporate catalysts that accelerate the formation of quaternary pyridinium (B92312) salts. One patented approach utilizes a catalyst mixture to significantly reduce reaction times and temperatures. For instance, the reaction of cetyl chloride with pyridine can be effectively conducted at 90-100 °C for 6-8 hours in the presence of a catalyst composed of substances like isopropyl ethyl amine, N-methyl morpholine, oxalic acid, and sulfuric acid. google.com Another catalytic formulation for the synthesis of the anhydrous form includes EDTA, N-methyl morpholine, N,N-bis(carboxymethyl) glycine, and phosphoric acid. google.com These catalytic systems enhance the reaction rate, leading to high yields and purities (up to 99.6%) while minimizing the harsh conditions, such as high pressure, required in older, non-catalytic methods. google.com

The optimization of reaction parameters is crucial for maximizing yield and purity while minimizing production time and cost. Traditional batch processes often required extended reaction times, sometimes as long as 80 hours at 110 °C, to achieve complete conversion. google.com

Recent innovations, particularly in continuous flow chemistry, have dramatically optimized these parameters. A continuous flow protocol allows for the synthesis of cetylpyridinium chloride at a gram scale with a reaction time of just 30 minutes, a significant reduction from the 24 hours or more required in conventional batch manufacturing. researchgate.net This is achieved by operating at higher temperatures (e.g., 200°C) within a controlled flow system, which offers superior heat and mass transfer. researchgate.net The formation of the hydrate is typically a subsequent step where the purified cetylpyridinium chloride is treated with a controlled amount of water. In one catalyzed batch process, after the initial reaction, the resulting product is agitated with a mixture of methyl isobutyl ketone and water to crystallize the monohydrate form. google.com

| Parameter | Traditional Batch Process google.com | Catalyzed Batch Process google.com | Continuous Flow Process researchgate.net |

| Temperature | 110 °C | 90-100 °C | 200 °C |

| Time | 80 hours | 6-8 hours | 30 minutes |

| Catalyst | None | Amine/Acid Mixtures | None |

| Yield | Variable | >90% | >90% |

| Purity | Requires extensive purification | ~99.6% | >99% |

Sustainability and scalability are key drivers in modern chemical manufacturing. Catalytic processes contribute to greener chemistry by reducing energy consumption through lower reaction temperatures. google.com Furthermore, an eco-friendly aspect of these improved batch processes is the ability to recover and reuse the solvent (e.g., methyl isobutyl ketone) and unreacted pyridine in subsequent batches, minimizing chemical waste. google.com

Continuous flow synthesis is inherently a more scalable and sustainable approach. researchgate.net It offers a smaller manufacturing footprint, safer operation due to the small volume of reactants at any given time, and more efficient energy use compared to large-scale batch reactors. The dramatic reduction in reaction time from days to minutes allows for a much higher production capacity and throughput, making it a highly scalable method for meeting large commercial demands. researchgate.net

Spectroscopic and Diffraction-Based Characterization

Confirming the precise chemical structure of the synthesized this compound is accomplished through various analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for unambiguous structural elucidation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, chemists can confirm the connectivity of atoms and thus the identity and purity of the compound. For quaternary ammonium (B1175870) compounds like cetylpyridinium chloride, NMR is essential for verifying the successful attachment of the cetyl chain to the pyridine ring. researchgate.net

The ¹H NMR spectrum of this compound provides a distinct fingerprint of the molecule. The protons on the pyridinium ring are deshielded due to the positive charge on the nitrogen atom and the aromatic ring current, causing them to appear at high chemical shifts (downfield). The protons of the long aliphatic cetyl chain appear at lower chemical shifts (upfield).

Specific proton assignments are as follows:

The protons in the ortho position (adjacent to the nitrogen) on the pyridinium ring are the most deshielded.

The para proton appears at a slightly lower chemical shift, followed by the meta protons.

The methylene (B1212753) group of the cetyl chain directly attached to the nitrogen atom is also significantly deshielded.

The other methylene groups of the cetyl chain produce a large, complex signal in the aliphatic region.

The terminal methyl group of the cetyl chain appears as a characteristic triplet at the lowest chemical shift.

| Proton Assignment | Typical ¹H Chemical Shift (ppm) in CDCl₃ chemicalbook.com |

| Pyridinium H (ortho) | ~9.55 |

| Pyridinium H (para) | ~8.54 |

| Pyridinium H (meta) | ~8.21 |

| N-CH₂ (alpha-methylene) | ~4.98 |

| -(CH₂)₁₄- | 1.22 - 2.04 |

| -CH₃ (terminal methyl) | ~0.88 |

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The carbon atoms of the pyridinium ring appear in the aromatic region, while the carbons of the cetyl chain are found in the aliphatic region. The chemical shifts are influenced by their proximity to the positively charged nitrogen atom.

| Carbon Assignment | Typical ¹³C Chemical Shift (ppm) google.comresearchgate.net |

| Pyridinium C (ortho) | ~145 |

| Pyridinium C (para) | ~144 |

| Pyridinium C (meta) | ~128 |

| N-CH₂ (alpha-methylene) | ~62 |

| -(CH₂)₁₄- | 22 - 32 |

| -CH₃ (terminal methyl) | ~14 |

Collectively, the analysis of ¹H and ¹³C NMR spectra provides conclusive evidence for the successful synthesis and structural integrity of this compound. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Solid-State NMR for Ionic Liquid Mobility

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of materials in the solid state. For ionic liquids like this compound, it provides critical insights into ionic mobility and the effects of hydration on the compound's dynamics. researchgate.net

The mobility of ions in the solid state is a key factor influencing the material's properties. Techniques like Magic Angle Spinning (MAS) NMR can reduce the line broadening caused by anisotropic spin interactions that are characteristic of solid samples. nih.gov By analyzing NMR relaxation times, researchers can probe the translational and rotational motions of the cetylpyridinium cation and the associated chloride anion. mdpi.com

The presence of water of hydration significantly influences these dynamics. Solid-state NMR can track changes in hydrogen bonding, conformational dynamics, and orientational order upon hydration. researchgate.net For instance, studies on similar ionic liquids have shown that hydration can stabilize certain phases while altering the orientational order of the organic cations. researchgate.net This is achieved by observing the chemical shifts and coupling constants of NMR-active nuclei such as ¹H and ¹³C within the cetylpyridinium cation, providing a microscopic view of how water molecules interact with the ionic components and facilitate or hinder their movement within the solid lattice. researchgate.netmdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govcopbela.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used method for the qualitative analysis of this compound. researchgate.net The FTIR spectrum of the compound displays characteristic absorption bands that correspond to the vibrational modes of its specific chemical bonds, serving as a molecular "fingerprint." researchgate.netcanada.ca

Key functional groups and their typical FTIR absorption regions that are identifiable in the cetylpyridinium structure include:

Aromatic C-H Stretching: Vibrations from the hydrogen atoms attached to the pyridinium ring typically appear at wavenumbers above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The long cetyl (C16) alkyl chain produces strong absorption bands in the 2850-3000 cm⁻¹ region. libretexts.org

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic pyridinium ring are observed in the 1450-1650 cm⁻¹ region. copbela.org

FTIR is also instrumental in studying the interactions between this compound and other substances. For example, when incorporated into different materials, FTIR analysis can confirm the absence of chemical interactions by showing that the characteristic spectral bands of the compound remain unchanged. researchgate.netresearchgate.net Studies involving the aggregation behavior of cetylpyridinium chloride have also utilized FTIR to understand the docking mechanism of molecules within surfactant systems. nih.gov

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Associated Functional Group |

| Aromatic C-H Stretch | > 3000 | Pyridinium Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Cetyl Alkyl Chain |

| C=C / C=N Stretch | 1450 - 1650 | Pyridinium Ring |

Attenuated Total Reflection (ATR-IR) Spectroscopy

Attenuated Total Reflection (ATR) is a sampling technique used with IR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal to no preparation. wikipedia.orgwdfiles.com In ATR-IR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small depth into the sample held in close contact with the crystal. wikipedia.org

This technique is particularly advantageous for analyzing this compound as it provides a rapid and straightforward method for obtaining its infrared spectrum. The resulting spectrum is comparable to that obtained by traditional transmission methods but avoids the need for preparing KBr pellets or mulls. ATR-IR is highly sensitive to the surface of a sample, making it useful for studying surface interactions and transformations. nih.gov The ease of use and rapid sample turnaround make ATR-IR a valuable tool for quality control and formulation analysis in various applications. canada.cawikipedia.org

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray Diffraction (XRD) is the definitive technique for determining the crystalline structure of solid materials. researchgate.net It is essential for characterizing this compound, including identifying its crystal lattice and investigating polymorphism. rigaku.com Polymorphism refers to the ability of a substance to exist in more than one crystal structure, while pseudopolymorphism involves different hydration or solvated states. rigaku.comnih.gov

Each crystalline form of a compound produces a unique XRD pattern, which is determined by the arrangement of atoms in the crystal lattice and is governed by Bragg's Law. nih.gov The powder XRD (PXRD) pattern serves as a unique fingerprint for a specific crystalline phase. nih.gov

For this compound, XRD analysis is crucial for:

Structural Elucidation: Single-crystal X-ray diffraction (SCXRD) can determine the precise three-dimensional arrangement of the cetylpyridinium cations, chloride anions, and water molecules in the crystal lattice. mdpi.com

Phase Identification: PXRD is used to identify the specific crystalline form of the compound and to detect the presence of any impurities or other polymorphic forms. rigaku.com

Polymorph and Pseudopolymorph Screening: The technique is fundamental in identifying different hydrated forms (pseudopolymorphs) of the compound, which can have distinct physical properties. rigaku.com For example, a monohydrate will produce a different diffraction pattern than an anhydrous or a trihydrate form. rigaku.com

Characterization of Composites: When cetylpyridinium is intercalated into other materials, such as α-zirconium phosphate, XRD is used to confirm the insertion and determine the new layered structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about electronic transitions within the molecule. nih.gov For this compound, this technique is primarily used for quantitative analysis and to study its interactions in solution. researchgate.netresearchgate.net

The pyridinium ring in the cetylpyridinium cation is a chromophore that absorbs UV light at a characteristic wavelength. The amount of cetylpyridinium in a solution can be determined by measuring the absorbance at its wavelength of maximum absorption (λ_max), which is reported to be around 258 nm. researchgate.net

UV-Vis spectroscopy is also a powerful tool for studying interactions. The formation of complexes or aggregates, such as micelles, can alter the electronic environment of the chromophore, leading to changes in the absorption spectrum. These changes can manifest as:

Bathochromic Shift (Red Shift): A shift of λ_max to a longer wavelength.

Hypsochromic Shift (Blue Shift): A shift of λ_max to a shorter wavelength.

Hyperchromic Effect: An increase in absorbance intensity.

Hypochromic Effect: A decrease in absorbance intensity.

One study demonstrated that the formation of a ternary complex involving cetylpyridinium chloride, strontium ions, and a dye resulted in a significant bathochromic shift of 72.5 nm and a marked increase in absorbance. researchgate.net This principle allows UV-Vis spectroscopy to be used to study the compound's micellar behavior and its interactions with other molecules in various systems. researchgate.netnih.gov

| Parameter | Description | Indication in Interaction Studies |

| λ_max | Wavelength of Maximum Absorption | A shift indicates a change in the electronic environment of the chromophore. |

| Absorbance | Amount of light absorbed at λ_max | A change in intensity can indicate complex formation or changes in concentration. |

Advanced Microscopic and Thermal Analytical Techniques

In conjunction with the spectroscopic and diffraction methods described, a comprehensive preformulation study of this compound often includes thermal analytical techniques. Methods such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA) are used to investigate the thermal properties of the compound. researchgate.net

DSC measures the heat flow associated with thermal transitions, revealing information about melting points and phase changes. researchgate.net TGA measures changes in mass as a function of temperature, which is useful for studying dehydration and decomposition processes. researchgate.net These thermal methods, often used alongside FTIR and XRD, provide a more complete picture of the material's stability and its interactions with other components. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful technique used to observe the surface topography and morphology of materials at a micro-level. It utilizes a focused beam of electrons to scan the surface of a sample, generating signals that provide information about the sample's surface features and composition.

In the analysis of cetylpyridinium chloride (CPC), Field Emission Scanning Electron Microscopy (FE-SEM) has been employed to characterize its microstructure. nepjol.info Research has shown that FE-SEM analysis of CPC reveals particle sizes ranging from 46.35 µm to 77.76 µm. nepjol.inforesearcher.life SEM is also instrumental in examining the morphology of formulations containing the compound. For instance, when cetylpyridinium chloride is incorporated into mesoporous silica (B1680970) nanoparticles (CPC-MSN), SEM images show that the resulting particles have a regular size with a distinct short rod, cylindrical shape, and hemispherical ends. nih.govresearchgate.net The mean size of these composite particles was estimated to be approximately 426 nm in length and 261 nm in width. nih.gov This demonstrates SEM's utility in confirming the physical form of both the pure compound and its delivery systems.

Summary of SEM Findings for Cetylpyridinium Chloride and Related Formulations

| Sample | Observed Morphology | Size Range / Dimensions | Reference |

|---|---|---|---|

| Cetylpyridinium Chloride (CPC) | Microstructural particles | 46.35 µm to 77.76 µm | nepjol.inforesearcher.life |

| CPC-Mesoporous Silica Nanoparticles (CPC-MSN) | Short rods, cylindrical with hemispherical ends | ~426 nm (length) x ~261 nm (width) | nih.gov |

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for Thermal Stability

Thermal analysis techniques are essential for understanding the behavior of compounds under heat. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature, revealing thermal events like melting and decomposition. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, quantifying thermal degradation.

Studies on cetylpyridinium chloride have utilized these methods to characterize its thermal profile. researchgate.net DTA evaluation of CPC identified two significant endothermic peaks. The first peak appeared at 83.68 °C, and the second occurred at a much higher temperature of 240.12 °C, indicating distinct thermal events such as melting and subsequent decomposition. researchgate.net

Complementing the DTA findings, TGA indicates a major mass loss of 92.91% occurring at a temperature of 239.57 °C. researchgate.net This significant loss in mass corresponds to the thermal degradation of the compound, aligning with the high-temperature endothermic event observed in DTA. researchgate.net The thermal degradation profile established by TGA is also applied practically; for example, it has been used to estimate the loading efficiency of CPC in nanoparticles by measuring the weight loss above 230 °C, which is attributed to the decomposition of the encapsulated drug. nih.gov

Thermal Analysis Data for Cetylpyridinium Chloride

| Technique | Event | Temperature (°C) | Observation | Reference |

|---|---|---|---|---|

| DTA | Endothermic Peak 1 | 83.68 | Corresponds to melting/dehydration | researchgate.net |

| Endothermic Peak 2 | 240.12 | Corresponds to decomposition | researchgate.net | |

| TGA | Mass Loss | 239.57 | 92.91% mass loss | researchgate.net |

Differential Scanning Calorimetry (DSC) in Thermal Characterization

Differential Scanning Calorimetry (DSC) is another key thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides quantitative information about thermal events, such as melting points and enthalpies of transition.

The thermal characterization of cetylpyridinium chloride via DSC shows two primary endothermic events. researchgate.net The first endothermic peak is observed at 84.09 °C, which is consistent with the melting point of the monohydrate form, reported to be in the range of 80–83 °C. researchgate.netwikipedia.org A second, higher-temperature endothermic peak appears at 233.84 °C, which is associated with the decomposition of the compound. researchgate.net These DSC results provide a clear thermal fingerprint of the compound and are in strong agreement with data obtained from DTA and TGA analyses. researchgate.net

DSC Thermal Events for Cetylpyridinium Chloride

| Event | Peak Temperature (°C) | Interpretation | Reference |

|---|---|---|---|

| Endothermic Peak 1 | 84.09 | Melting of the monohydrate | researchgate.net |

| Endothermic Peak 2 | 233.84 | Decomposition | researchgate.net |

Molecular Interactions and Mechanistic Studies

Fundamental Principles of Cetylpyridinium (B1207926) Hydrate (B1144303) Hydrochloride Interaction

The behavior of Cetylpyridinium hydrate hydrochloride in biological systems is governed by the fundamental principles of molecular interaction, stemming directly from its distinct chemical structure. As a quaternary ammonium (B1175870) compound, it possesses characteristics that facilitate strong associations with various biological molecules and surfaces.

This compound is a cationic surfactant, meaning it carries a positive charge in solution. patsnap.com This positive charge is localized on the nitrogen atom within the pyridinium (B92312) ring. nih.gov A fundamental principle of its interaction is the strong electrostatic attraction to molecules and surfaces that carry a net negative charge. patsnap.com Many biological structures, particularly microbial cell membranes, are anionic due to the presence of components like phospholipids, lipoteichoic acids (in Gram-positive bacteria), and lipopolysaccharides (in Gram-negative bacteria). patsnap.comnih.gov

The initial step in the interaction of cetylpyridinium with a bacterial cell is its binding to the cell surface, a process facilitated by the electrostatic attraction between the positively charged pyridinium head group and the negatively charged membrane components. patsnap.comdrugbank.com This interaction allows the compound to accumulate at the cell surface, positioning it for subsequent disruptive actions. drugbank.com This binding can involve the displacement of naturally occurring cations like Mg2+ and Ca2+, which normally help to stabilize the membrane structure. nih.gov

Beyond its charge, the cetylpyridinium cation possesses a long, 16-carbon alkyl chain (the cetyl group). This hydrocarbon tail is nonpolar and therefore hydrophobic ("water-fearing"). In aqueous environments, these hydrophobic tails tend to avoid contact with water molecules. This property drives the molecules to self-assemble into larger structures, such as micelles, where the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic pyridinium heads form the outer surface. researchgate.netnih.gov

Thermodynamic analyses of systems containing cetylpyridinium compounds indicate that while both electrostatic and hydrophobic forces are at play, hydrophobic interactions are often the dominant force in the process of micelle formation and molecular assembly. nih.gov Studies involving the formation of gels with cetylpyridinium chloride have also highlighted the critical role of hydrophobic interactions in creating organized lamellar structures. nih.gov The tendency of the hydrophobic tail to integrate into nonpolar environments is a key factor in its mechanism of action against microorganisms. patsnap.com

Table 1: Summary of Molecular Interaction Forces in this compound

| Interaction Type | Responsible Molecular Moiety | Consequence in Biological Systems |

|---|---|---|

| Electrostatic Attraction | Positively charged pyridinium head | Initial binding to negatively charged cell surfaces (e.g., bacterial membranes). patsnap.comnih.gov |

| Hydrophobic Interaction | Long nonpolar hexadecane (B31444) (cetyl) tail | Drives self-assembly (micellization) and insertion into the lipid core of membranes. patsnap.comnih.gov |

The combination of a charged, hydrophilic head group and a large, hydrophobic tail makes cetylpyridinium an amphiphilic molecule. umsha.ac.irnih.gov This dual nature is central to its activity at interfaces—the boundaries between two different phases, such as water and lipid or water and air. nih.gov Amphiphilic molecules preferentially adsorb and orient themselves at these interfaces to satisfy the affinities of both their hydrophilic and hydrophobic parts. nih.gov

In the context of a biological system, the most significant interface is the lipid-water boundary of a cell membrane. The amphiphilic structure of cetylpyridinium enables it to accumulate at this interface, with the charged pyridinium head interacting with the aqueous environment and the polar head groups of membrane lipids, while the hydrophobic tail is poised to interact with the nonpolar interior of the membrane. drugbank.comnih.gov This behavior is crucial for its ability to disrupt membrane integrity. drugbank.comumsha.ac.ir

Membrane Interaction Mechanisms

The primary mechanism through which cetylpyridinium exerts its effects involves direct interaction with and subsequent disruption of cellular membranes.

Following the initial electrostatic binding to the bacterial surface, the amphiphilic nature of cetylpyridinium facilitates its deeper interaction with the cell membrane. patsnap.comdrugbank.com The hydrophobic cetyl tail inserts itself into the nonpolar lipid bilayer of the membrane, physically disorganizing the tightly packed phospholipid molecules. patsnap.comnih.gov

This insertion disrupts the structural integrity of the membrane, leading to a significant increase in its permeability. patsnap.com The once-selective barrier becomes leaky, allowing for the uncontrolled efflux of essential intracellular components. nih.govdrugbank.com Vital constituents such as potassium ions (K+), nucleotides, and ATP leak out of the cell, leading to a disruption of cellular metabolism, a loss of energy production, and an inability to maintain homeostasis. patsnap.comnih.gov At sufficiently high concentrations, this damage can lead to the complete disintegration of the membrane, causing cell lysis and death. nih.gov Electron microscopy studies have revealed the formation of vesicle-like structures on bacterial cell surfaces after treatment with cetylpyridinium chloride, providing visual evidence of this severe membrane damage. nih.gov

Table 2: Research Findings on Cetylpyridinium-Induced Membrane Destabilization

| Finding | Description | Consequence |

|---|---|---|

| Increased Permeability | The insertion of the hydrophobic tail disrupts the ordered lipid structure, making the membrane porous. patsnap.com | Uncontrolled leakage of essential low-molecular-weight cytoplasmic components. nih.gov |

| Leakage of K+ ions and Pentose | Studies have measured the efflux of specific small molecules and ions from cells upon exposure. nih.gov | Disruption of osmotic balance and cellular homeostasis. nih.gov |

| Cytoplasmic Content Leakage | At higher concentrations, larger molecules leak out as membrane integrity is severely compromised. patsnap.comnih.gov | Interference with cellular metabolism, inhibition of cell growth, and eventual cell death. drugbank.comresearchgate.net |

| Vesicle Formation | Scanning electron microscopy has shown vesicle-like structures on bacterial surfaces post-treatment. nih.gov | Indicates severe, physical disruption and damage to the cell membrane. nih.gov |

Interaction with Bacterial Cell Membranes

Disruption of Cellular Metabolism and Lysis Pathways

Cetylpyridinium chloride (CPC), the active component of this compound, exerts its antimicrobial effects primarily through the disruption of microbial cell membranes. As a cationic surfactant, the positively charged pyridinium headgroup of the CPC molecule is electrostatically attracted to the negatively charged components of bacterial cell membranes, such as phospholipids. patsnap.com This initial interaction facilitates the insertion of the hydrophobic cetyl (alkyl) tail into the lipid bilayer of the cell membrane. patsnap.com

At higher concentrations, the disruptive effect of CPC on the membrane is more severe, leading to the complete disintegration of the membrane and subsequent cell lysis. nih.gov This process involves the solubilization of the phospholipid bilayer and membrane proteins into CPC-phospholipid micelles. asm.org Furthermore, CPC can trigger cell wall lysis through the activation of autolytic enzymes within the bacteria. nih.gov Studies have also shown that exposure to CPC can lead to an upregulation of proteins involved in bacterial metabolism and membrane transport in some bacterial strains. asm.org

The consequences of CPC's interaction with microbial cells are summarized in the table below:

| CPC Concentration | Primary Mechanism of Action | Cellular Outcome |

| Low | Increased membrane permeability | Leakage of K+ and pentose, interference with osmoregulation and homeostasis, initiation of autolysis. nih.gov |

| High | Membrane disintegration and solubilization | Gross leakage of cytoplasmic contents, damage to proteins and nucleic acids, cell wall lysis by autolytic enzymes. nih.gov |

Interaction with Viral Envelopes, e.g., SARS-CoV-2

The mechanism of action of Cetylpyridinium chloride extends to enveloped viruses, such as SARS-CoV-2. The viral envelope, a lipid bilayer derived from the host cell, is a critical component for viral entry into host cells. CPC's surfactant properties enable it to interact with and disrupt this lipid envelope, similar to its effect on bacterial membranes. thailandmedical.news

Research has demonstrated that CPC can significantly reduce the infectivity of SARS-CoV-2 in vitro. thailandmedical.newsnews-medical.net Studies using SARS-CoV-2 virus-like particles (VLPs) have shown that concentrations of CPC commonly found in mouthwash preparations are sufficient to cause the rupture of the VLP membranes. nih.govresearchgate.net The proposed mechanism involves the disruption of the viral envelope, which in turn inhibits the virus's ability to fuse with and enter host cells. thailandmedical.newsnih.gov

Influence of Alkyl Chain Length on Membrane Activity

The antimicrobial activity of quaternary ammonium compounds (QACs) like cetylpyridinium chloride is significantly influenced by the length of their hydrophobic alkyl chains. nih.gov The hexadecane (C16) tail of cetylpyridinium is crucial for its ability to penetrate and disrupt microbial membranes. asm.org

Studies have shown that the optimal antimicrobial efficacy of QACs is generally observed when the alkyl chain contains between 12 and 16 carbon atoms. nih.gov More specifically, maximum activity has been reported for alkyl chain lengths of 12 to 14 carbons against Gram-positive bacteria and 14 to 16 carbons against Gram-negative bacteria. nih.gov This suggests a positive correlation between the length of the aliphatic chain and the capacity for membrane disruption. mdpi.com

The length and flexibility of the alkyl chain are critical for effective penetration of the bacterial membrane. researchgate.net An appropriate chain length enhances the hydrophobic interactions with the lipid bilayer, thereby increasing the compound's ability to disorganize the membrane structure. researchgate.net While longer chains generally lead to improved activity, there is a threshold beyond which the efficacy may decrease. mdpi.comnih.gov

The following table summarizes the general relationship between alkyl chain length and antimicrobial activity for QACs:

| Alkyl Chain Length (Number of Carbons) | Relative Antimicrobial Activity | Rationale |

| < 12 | Decreased | Insufficient hydrophobicity to effectively penetrate the lipid bilayer. |

| 12 - 16 | Optimal | Balanced hydrophilic-lipophilic properties for maximum membrane disruption. nih.gov |

| > 16 | Decreased | Potential for reduced bioavailability or altered interaction with the membrane. |

Counterion Effects on Interaction Dynamics

The counterion associated with a cationic surfactant can influence its aggregation behavior and interaction with other molecules and surfaces. In this compound, the chloride ion (Cl-) is the counterion. While research specifically detailing the counterion effects on the interaction dynamics of this compound is limited, studies on similar systems provide valuable insights.

For instance, investigations into other cationic surfactants have shown that the type of counterion can affect micellization and aggregation onto polymers. researchgate.net The size and hydration properties of the counterion can modulate the electrostatic interactions between the surfactant's cationic headgroup and negatively charged biological surfaces. researchgate.net Some studies have explored the exchange of counterions in micellar solutions, indicating that the local environment around the charged headgroups is sensitive to the specific counterions present. researchgate.net It is plausible that variations in the counterion could subtly alter the physicochemical properties of cetylpyridinium, potentially affecting its membrane activity, though the primary driver of its antimicrobial action remains the cationic headgroup and the hydrophobic tail. nih.gov

Computational Chemistry Approaches

Molecular Dynamics (MD) Simulations for Membrane Intercalation

Molecular dynamics (MD) simulations are a powerful computational tool for studying the interactions between molecules and biological membranes at an atomic level of detail. nih.gov While specific MD simulation studies focusing exclusively on the membrane intercalation of this compound are not extensively documented in publicly available literature, simulations of CPC micelles and other surfactants provide analogous insights. researchgate.net

MD simulations can model the process of how individual CPC molecules or micelles approach and integrate into a lipid bilayer. umich.edu These simulations can reveal the preferred orientation of the CPC molecule at the membrane interface, the depth of penetration of the cetyl tail into the hydrophobic core of the membrane, and the resulting structural perturbations to the lipid bilayer. researchgate.net Such simulations are instrumental in understanding how the intercalation process leads to membrane thinning, increased disorder, and the formation of pores or defects that contribute to increased permeability. umich.edu

Quantum Chemical Calculations for Non-bonding Interactions

Quantum chemical calculations offer a highly accurate method for investigating the fundamental non-bonding interactions that govern the association of molecules. nih.gov These calculations can be employed to precisely determine the nature and strength of the interactions between this compound and components of a biological membrane or viral envelope.

Specifically, quantum chemical methods can be used to calculate the electrostatic potential of the CPC molecule, highlighting the positive charge localized on the pyridinium ring which is crucial for its initial attraction to negatively charged membrane surfaces. youtube.comnih.gov Furthermore, these calculations can quantify the van der Waals and hydrophobic interactions between the alkyl chain of CPC and the lipid tails within the membrane. youtube.com By analyzing the electron density distribution, methods like Atoms in Molecules (AIM) can characterize the specific non-covalent bonds formed during the interaction. nih.gov While comprehensive quantum chemical studies on the entire CPC-membrane system are computationally intensive, they can provide invaluable details on the key intermolecular forces at play. chemrxiv.org

Molecular Docking for Interaction Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design and discovery for simulating the binding process between a ligand (like the cetylpyridinium cation) and a protein target. nih.gov The process involves positioning the ligand into a binding pocket of the target protein in numerous spatial orientations and conformations. nih.gov Scoring functions are then employed to evaluate the likelihood and strength of the binding for each conformation. nih.gov

For quaternary ammonium compounds (QACs) such as cetylpyridinium chloride, molecular docking can elucidate the binding modes to microbial proteins, providing insight into its mechanism of action. For instance, docking studies can assess how these molecules interact with key bacterial enzymes or efflux pumps, which are proteins that can expel antimicrobial agents from the bacterial cell. mdpi.com The interactions predicted by these models often involve a combination of hydrophobic contacts, van der Waals forces, hydrogen bonds, and electrostatic interactions between the ligand and amino acid residues in the protein's active site. mdpi.com This predictive insight is crucial for understanding molecular recognition and for designing new compounds with enhanced activity. mdpi.commdpi.com

Interactions with Macromolecular and Colloidal Systems

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

Cetylpyridinium chloride (CPC), as a cationic surfactant, possesses an amphiphilic nature, meaning its molecules have both a water-loving (hydrophilic) polar head group (the pyridinium ring) and a water-fearing (hydrophobic) non-polar tail (the cetyl chain). drugbank.com In aqueous solutions, when the concentration of CPC reaches a specific threshold, the individual surfactant molecules (monomers) spontaneously self-assemble into organized aggregates known as micelles. nih.gov This concentration is termed the Critical Micelle Concentration (CMC). nih.gov Below the CMC, CPC exists primarily as monomers, while above the CMC, it coexists in equilibrium between monomers and micelles. tandfonline.com The hydrophobic tails form the core of the micelle to minimize contact with water, while the hydrophilic heads form the outer surface, interacting with the surrounding aqueous environment. ijrrjournal.com

The CMC is a fundamental property that depends on various factors, including temperature, pH, and the presence of other substances in the solution. akjournals.commdpi.com It can be determined using several experimental techniques, such as surface tensiometry, conductivity measurements, and microcalorimetry. nih.govacs.orgresearchgate.net For pure CPC in water, the CMC is typically around 0.9 mM. nih.govnih.gov

Influence of Ionic Strength and Co-solvents on CMC

The CMC of cetylpyridinium chloride is highly sensitive to the composition of the solvent system.

Ionic Strength: The addition of electrolytes (salts) to an aqueous solution of CPC generally leads to a decrease in its CMC. nih.gov This occurs because the added counter-ions (anions from the salt) shield the electrostatic repulsion between the positively charged pyridinium head groups at the micelle surface. issstindian.orgmdpi.com This shielding effect reduces the energy barrier for micelle formation, allowing aggregation to occur at a lower surfactant concentration. mdpi.com The magnitude of the CMC reduction depends on the valency and nature of the counter-ion; for instance, multicharged anions like sulfate (B86663) (SO₄²⁻) are more effective at lowering the CMC than singly charged anions like chloride (Cl⁻). nih.govmdpi.com Studies have shown the effect of various electrolytes on the CMC of CPC, with the decrease following the order AlCl₃ > CaCl₂ > NaCl, which corresponds to the number of chloride ions furnished by each salt.

Co-solvents: The presence of organic co-solvents, such as ethanol (B145695) or ethylene (B1197577) glycol, in the aqueous medium typically increases the CMC of CPC. researchgate.netnepjol.info These co-solvents increase the solubility of the surfactant monomers in the bulk solution, making the transfer of the hydrophobic tail from the solvent to the micelle core less energetically favorable. researchgate.net Consequently, a higher concentration of the surfactant is required to initiate micellization. The conductivity of CPC solutions has been observed to decrease as the volume fraction of ethanol increases, while the CMC shows a corresponding increase. nepjol.info

Below is an interactive table summarizing the Critical Micelle Concentration (CMC) of Cetylpyridinium Chloride (CPC) under various conditions.

| System | Additive | Concentration of Additive | Temperature (K) | CMC (mmol/kg⁻¹) | Reference |

| CPC in Water | None | - | 298 | 0.841 | nih.gov |

| CPC in Water | NaCl | 0.32 mmol/kg⁻¹ | 298 | 0.75 | nih.gov |

| CPC in Water | Sodium Salicylate | ~0.3 mol/kg⁻¹ | Not Specified | 0.0007 | nih.gov |

| CPC in Water | Sodium Benzoate | ~0.3 mol/kg⁻¹ | Not Specified | 0.003 | nih.gov |

| CPC in Water | Ethanol | 0.10 (volume fraction) | Room Temp | >0.9 (approx.) | nepjol.info |

| CPC in Water | Ethanol | 0.40 (volume fraction) | Room Temp | >1.2 (approx.) | nepjol.info |

Thermodynamic Parameters of Micellization

The process of micellization can be characterized by several thermodynamic parameters, including the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. These parameters provide insight into the spontaneity and driving forces of the aggregation process.

Gibbs Free Energy of Micellization (ΔG°m): The consistently negative values of ΔG°m for CPC indicate that micellization is a spontaneous process. mdpi.comresearchgate.net

Enthalpy of Micellization (ΔH°m): The sign of ΔH°m reveals whether the process is exothermic (negative value) or endothermic (positive value). For CPC, micellization is generally found to be an exothermic process, favored by a negative enthalpy change. mdpi.com This suggests that the formation of bonds and favorable interactions in the micelle releases energy.

Studies have shown that both enthalpy and entropy contribute to driving the micellization process. mdpi.com

The following table presents thermodynamic data for the micellization of CPC in the presence of Reactive Red 2 dye.

| Temperature (K) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (kJ/K·mol) | Reference |

| 293.15 | -36.1 | -10.1 | 0.088 | mdpi.com |

| 303.15 | -37.2 | -10.1 | 0.089 | mdpi.com |

| 313.15 | -38.4 | -10.1 | 0.090 | mdpi.com |

| 323.15 | -39.9 | -10.1 | 0.092 | mdpi.com |

Interactions with Amino Acids and Proteins

Cetylpyridinium chloride interacts with various biological macromolecules, including amino acids and proteins. Investigations into the interactions between CPC and amino acids such as glycine, threonine, and alanine (B10760859) have been conducted using techniques like conductance measurements. researchgate.net These studies reveal that the presence of amino acids can influence the micellization behavior of CPC. researchgate.net

The interaction with larger proteins, such as bovine serum albumin and lysozyme, is driven by mechanisms including electrostatic attraction and hydrogen bonding. rsc.org The positively charged pyridinium head group of CPC can interact with negatively charged residues on the protein surface. Furthermore, hydrogen bonds can form between the CPC molecule and amino acid residues of the proteins. rsc.org These interactions can lead to changes in the protein's structure and aggregation of associated molecules. rsc.org

Adsorption on Polymeric and Cellulose-Based Substrates

The cationic nature of the cetylpyridinium molecule facilitates its adsorption onto negatively charged surfaces. This property is relevant in its interaction with various polymeric and cellulose-based materials.

Studies using Hydroxyethyl Cellulose (B213188) (HEC) as a model for cellulose have shown that CPC binds to the polymer. mdpi.com This interaction is reliant on ion-hydrogen bonding between the cationic CPC and the anionic surface of the cellulose. mdpi.com The degree of binding can be influenced by whether the CPC is in its free monomeric form or aggregated into micelles. mdpi.com Similarly, CPC has a demonstrated capacity to adsorb onto both polished enamel and pellicle-coated enamel surfaces in dental applications. nih.gov

The adsorption of CPC is not limited to biological polymers. It readily adsorbs onto mineral surfaces like hydroxyapatite (B223615), the primary component of tooth enamel, and clays (B1170129) such as montmorillonite (B579905). nih.gov The adsorption on hydroxyapatite nanoparticles follows a Langmuir-type isotherm, and the rate of desorption can be controlled by the nanoparticle's morphology. nih.gov On montmorillonite clay, CPC ions can organize into bilayer structures on the surface.

Effects of Excipients and Formulation Components on Availability

The biological activity of this compound, most commonly referred to in literature as Cetylpyridinium Chloride (CPC), is critically dependent on its concentration and availability in a given formulation. Various excipients and formulation components can interact with CPC, altering its free, monomeric form (CPCf), which is considered the most bioavailable and antimicrobially active state. These interactions can significantly enhance or diminish the compound's efficacy.

Specific excipients have been identified as having a direct impact on CPC availability through various mechanisms, including adsorption and micellar entrapment.

Lubricants: Magnesium stearate (B1226849), a common lubricant in tablet-based lozenges, has been shown to adsorb CPC. nih.govformulationbio.com This interaction reduces the amount of CPC available in solution, leading to a significant decrease in antimicrobial activity, particularly at magnesium stearate concentrations of 0.4% (w/w) of the lozenge weight or higher. nih.gov To maintain efficacy, it is recommended that tablet lozenges containing CPC should not exceed a 0.3% w/w concentration of this lubricant. nih.gov

Polymers and Thickeners: Certain polymers used as gelling agents or thickeners can also interact with the CPC ion. Methylcellulose is noted as being incompatible with CPC. formulationbio.com Similarly, gelatin can interact with CPC, resulting in reduced bioavailability. formulationbio.com However, other polymers can be used to create stable and effective formulations. Studies on dental gels have explored various gelation agents, finding that combinations like 25% poloxamer 407 and 5.0% high molecular weight chitosan (B1678972) can produce stable, homogenous gels. pharmpharm.ru The addition of other components, like poloxamer 188, can further modify the gel's characteristics. pharmpharm.ru

Surfactants and Emulsifiers: The presence of other surfactants or emulsifiers in a formulation can lead to the formation of mixed micelles with CPC. mdpi.com While CPC itself forms micelles above its critical micelle concentration (CMC), interactions with other components, such as block copolymers, can create polymeric micelle systems. mdpi.com This entraps the CPC, reducing the concentration of free monomeric CPC and thus its availability to interact with microbial targets. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study these complex interactions, demonstrating that avoiding ionic interactions and favoring non-ionic excipients is generally beneficial for maintaining high CPC availability. mdpi.com

The following table summarizes the observed effects of various excipients on the availability of Cetylpyridinium Chloride.

| Excipient/Component | Formulation Type | Observed Effect on CPC Availability | Mechanism of Interaction | Reference(s) |

| Magnesium Stearate | Tablet Lozenge | Decreased | Adsorption of CPC onto the excipient surface. | nih.gov, formulationbio.com |

| Gelatin | Not Specified | Decreased | Interaction with the CPC ion. | formulationbio.com |

| Methylcellulose | Not Specified | Decreased (Incompatible) | Not specified. | formulationbio.com |

| Ionic Excipients | General Formulations | Potentially Decreased | Ionic interactions can reduce the concentration of free, monomeric CPC. | mdpi.com |

| Emulsifiers / Block Copolymers | General Formulations | Decreased | Formation of mixed micelles, entrapping CPC. | mdpi.com |

| Poloxamer 407 / Chitosan | Dental Gel | Compatible | Can form stable, homogenous gel systems. | pharmpharm.ru |

Comparative Mechanistic Studies with Other Quaternary Ammonium Compounds

Cetylpyridinium Chloride belongs to the class of quaternary ammonium compounds (QACs), which are cationic surfactants widely used for their antimicrobial properties. nih.govtaylorandfrancis.com The fundamental mechanism of action for QACs, including CPC, Benzalkonium chloride, and Domiphen (B77167) bromide, is the disruption of microbial cell membranes. taylorandfrancis.comnih.govpatsnap.comresearchgate.netscispace.com

The primary mechanism involves an electrostatic interaction between the positively charged quaternary nitrogen headgroup of the QAC molecule and the negatively charged components of the bacterial cytoplasmic membrane, such as acidic phospholipids. nih.govdrugbank.commdpi.com This initial binding is followed by the insertion of the hydrophobic alkyl chain (for CPC, a hexadecane chain) into the hydrophobic lipid bilayer. nih.govijrrjournal.com This process disrupts the membrane's structural integrity and fluidity, leading to several detrimental consequences for the microbe: taylorandfrancis.comscispace.comdrugbank.com

Increased membrane permeability. patsnap.com

Leakage of essential low-molecular-weight cytoplasmic components, such as potassium ions and phosphates. drugbank.comrsc.org

Disruption of crucial membrane-bound processes and cellular metabolism. drugbank.com

At higher concentrations, this leads to extensive membrane disintegration, denaturation of essential cellular proteins, and ultimately, cell lysis and death. nih.govtaylorandfrancis.com

While the core mechanism is shared among QACs, their effectiveness can vary based on their specific molecular structure and the target microorganism. The length of the N-alkyl chain is a critical factor, with optimal antimicrobial activity generally observed for chains containing 12 to 16 carbon atoms. nih.govasm.org Specifically, maximum efficacy is often achieved with alkyl chains of 12-14 carbons for Gram-positive bacteria and 14-16 carbons for Gram-negative bacteria. asm.org

Gram-positive and Gram-negative bacteria exhibit different levels of susceptibility to QACs. taylorandfrancis.comresearchgate.net Gram-positive bacteria are generally more susceptible. mdpi.comrsc.org The more complex cell wall of Gram-negative bacteria, which includes an outer membrane, acts as an additional permeability barrier that can limit the entry of QACs, rendering them less susceptible. taylorandfrancis.commdpi.comrsc.org However, because CPC has a relatively low molecular weight, it is still active against Gram-negative bacteria, and QACs in general can facilitate their own uptake by causing initial damage to the cell wall. asm.org

Comparative studies have highlighted both similarities and differences between CPC and other QACs:

CPC vs. Benzalkonium Chloride (BAC): Both compounds act by disrupting cell membranes. taylorandfrancis.commdpi.com However, some bacteria, such as Pseudomonas aeruginosa, are known to have high intrinsic resistance to both CPC and BAC. taylorandfrancis.com Furthermore, studies on E. coli have suggested that cross-resistance between different QACs can occur; strains resistant to benzalkonium chloride have also shown reduced susceptibility to CPC. nih.govasm.org

CPC vs. Domiphen Bromide: The mechanism of action for Domiphen bromide is also rooted in its ability to disrupt microbial cell membranes via electrostatic and hydrophobic interactions, identical to that of CPC. patsnap.com A clinical study comparing a mouthwash containing both CPC and domiphen bromide to one with only CPC found that the combination product was only slightly, but not significantly, more effective at reducing dental plaque. nih.gov

The following table provides a comparison of the mechanistic features of Cetylpyridinium Chloride and other selected quaternary ammonium compounds.

| Feature | Cetylpyridinium Chloride (CPC) | Benzalkonium Chloride (BAC) | Domiphen Bromide |

| Compound Class | Mono-cationic Quaternary Ammonium Compound | Mono-cationic Quaternary Ammonium Compound (mixture of alkyl chain lengths) | Mono-cationic Quaternary Ammonium Compound |

| Primary Mechanism | Disruption of cytoplasmic membrane integrity via electrostatic and hydrophobic interactions. drugbank.com | Disruption of cytoplasmic membrane integrity via electrostatic and hydrophobic interactions. taylorandfrancis.commdpi.com | Disruption of cytoplasmic membrane integrity via electrostatic and hydrophobic interactions. patsnap.com |

| Molecular Target | Negatively charged components of the bacterial cell membrane (e.g., phospholipids). nih.govdrugbank.com | Negatively charged components of the bacterial cell membrane. mdpi.com | Negatively charged components of the bacterial cell membrane. patsnap.com |

| Consequence of Action | Leakage of cytoplasmic contents, loss of metabolic function, cell lysis. taylorandfrancis.comdrugbank.com | Leakage of cytoplasmic contents, denaturation of proteins, cell lysis. taylorandfrancis.com | Increased membrane permeability, leakage of cellular contents, cell death. patsnap.com |

| Gram-Negative Susceptibility | Generally less susceptible than Gram-positive, but still effective. asm.org | Generally less susceptible than Gram-positive bacteria. taylorandfrancis.com | Broad spectrum, including bacteria and fungi. patsnap.com |

| Observed Cross-Resistance | Potential for cross-resistance with other QACs like Benzalkonium chloride has been noted in E. coli. nih.govasm.org | Resistance in Pseudomonas spp. is well-documented; cross-resistance with CPC can occur. taylorandfrancis.comasm.org | Not explicitly detailed in compared sources. |

Environmental Research and Ecotoxicological Considerations

Environmental Fate and Transport Studies

Once released into the environment, Cetylpyridinium (B1207926) hydrate (B1144303) hydrochloride undergoes several processes that determine its distribution and persistence.

With a vapor pressure of essentially zero at room temperature, Cetylpyridinium hydrate hydrochloride is considered non-volatile. arviatechnology.comresearchgate.net Consequently, its presence in the atmosphere is expected to be associated with particulate matter. researchgate.net Atmospheric transport would therefore be governed by the movement of these particles. Removal from the atmosphere occurs through wet and dry deposition, processes that bring the compound back to terrestrial and aquatic surfaces. researchgate.net Quantitative data on the specific rates and pathways of atmospheric deposition are limited, necessitating further research and modeling studies to fully elucidate this aspect of its environmental journey.

The mobility of this compound in terrestrial and aquatic environments is significantly influenced by its strong tendency to adsorb to solids. Quaternary ammonium (B1175870) compounds, as a class, are known to bind strongly to a variety of materials, including sewage sludge, sediment, and clay. nih.gov

An estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 200 suggests moderate mobility in soil. nih.gov However, this value may not fully capture the compound's behavior due to its cationic nature, which promotes strong binding to negatively charged soil and sediment particles. One study reported a high soil adsorption coefficient (Kd) of 52,000 L/kg for the sorption of cetylpyridinium chloride to humic acid, a key component of soil organic matter. researchgate.net The adsorption process is influenced by several factors, including the organic matter content and cation exchange capacity of the soil. researchgate.netucanr.edu

Research on the adsorption of cetylpyridinium chloride onto various materials has provided further insights into its binding mechanisms. Studies have investigated its interaction with bentonite (B74815) clay, silica (B1680970) nanoparticles, and hydroxyapatite (B223615), demonstrating the importance of surface chemistry and particle morphology in the adsorption process. researchgate.netnih.gov The concurrence of other substances, such as lead nitrate, can influence the sorption behavior of cetylpyridinium chloride on sediment. nih.gov

| Parameter | Value | Matrix/Condition | Reference |

|---|---|---|---|

| Estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 200 | Soil | nih.gov |

| Soil Adsorption Coefficient (Kd) | 52,000 L/kg | Humic Acid | researchgate.net |

This compound is considered to be readily biodegradable, particularly at the low concentrations typically found in the environment. researchgate.net However, at higher concentrations, it can exhibit inhibitory effects on the microorganisms responsible for its degradation. researchgate.net The presence of sorbents like silica and clay can mitigate this toxicity, allowing for biodegradation to proceed even at elevated concentrations. researchgate.net

Studies have shown that the removal of cetylpyridinium chloride in activated sludge reactors is primarily due to a combination of adsorption and biodegradation. researchgate.net Specific bacterial genera, such as Rhodobacter and Asticcacaulis, have been identified as potentially contributing to its biodegradation. researchgate.net While aerobic degradation is the more studied pathway, information on its fate under anaerobic conditions, which are prevalent in sediments and some wastewater treatment stages, is less comprehensive. nih.govasm.orgnih.gov The complete mineralization of the compound to carbon dioxide, water, and inorganic salts is the ultimate outcome of biodegradation. arviatechnology.com The specific intermediate metabolites formed during both aerobic and anaerobic degradation are an area requiring further investigation. nih.govresearchgate.netpatsnap.comsepscience.com

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of this compound in various environmental compartments.

Several analytical techniques have been developed for the detection and quantification of cetylpyridinium chloride in aquatic environments. High-performance liquid chromatography (HPLC) is a commonly employed method, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. wrc.org.zaecetoc.orgsemanticscholar.orgresearchgate.netresearchgate.net Spectrophotometric methods, which are often simpler and more cost-effective, have also been successfully applied for its determination in surface waters. nih.govsbq.org.brresearchgate.net

The performance of these methods is characterized by parameters such as the limit of detection (LOD) and the limit of quantification (LOQ), which define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The recovery of the method, which indicates the efficiency of the extraction process, is another important validation parameter. sepscience.comwrc.org.zanih.govsbq.org.brut.eeresearchgate.netnih.govmdpi.com

| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Spectrophotometry | Surface Water | - | - | - | sbq.org.br |

| RP-HPLC | Pharmaceutical Formulation | 0.033 µg/mL | 0.11 µg/mL | - | ecetoc.org |

| TLC-Densitometry | Pharmaceutical Formulation | - | - | - | semanticscholar.org |

Wastewater treatment plants are a primary conduit for the entry of this compound into the environment. arviatechnology.comarviatechnology.commdpi.com Therefore, monitoring its presence and concentration in wastewater is essential for assessing its environmental load. The same analytical techniques used for aquatic environments, such as HPLC and spectrophotometry, are also applicable to wastewater samples, though the complexity of the matrix may require more rigorous sample preparation steps like solid-phase extraction (SPE). researchgate.netnih.gov

Treatment technologies such as adsorption onto granular activated carbon (GAC), reverse osmosis, and advanced oxidation processes are employed to remove cetylpyridinium chloride from wastewater. arviatechnology.com Monitoring the influent and effluent of these treatment systems is critical to evaluate their efficiency and ensure compliance with environmental regulations. arviatechnology.com

| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Spectrophotometry | Wastewater | - | - | - | researchgate.net |

| RP-HPLC | Wastewater | - | - | - | wrc.org.za |

Ecological Impact Assessments on Non-Target Organisms

Cetylpyridinium chloride (CPC), a quaternary ammonium compound, is recognized for its potential adverse effects on aquatic ecosystems. arviatechnology.com Assessments indicate that it is toxic to a range of non-target aquatic organisms, including fish, invertebrates (like crustaceans), and algae. arviatechnology.comusda.gov The environmental toxicity of cetylpyridinium chloride is considered high for aquatic life, with its impact extending to molluscs. usda.gov The persistence of the compound in water can range from days to months, leading to both short-term and long-term detrimental effects on aquatic species. arviatechnology.com

Detailed Research Findings

Impact on Fish: Studies on various fish species have consistently shown the toxicity of CPC. In early life stages of zebrafish (Danio rerio), exposure to CPC at concentrations of 400 and 1200 μg/L led to significant mortality. nih.govnih.gov The 120-hour median effective concentration (EC50) for zebrafish was determined to be 175.9 μg/L. nih.govnih.govresearchgate.net At lower concentrations, CPC was found to significantly decrease the heart rate of embryos and larvae. nih.govnih.gov It also had a dual effect on locomotion, increasing activity at 4 and 40 μg/L and decreasing it at 400 μg/L. nih.govnih.gov These abnormal behaviors can increase predation risk and reduce energy available for essential activities. nih.gov

For the rainbow trout (Oncorhynchus mykiss), a 96-hour acute toxicity test reported a median lethal concentration (LC50) of 0.160 mg/L (160 µg/L). europa.eu The 96-hour No-Observed-Effect-Concentration (NOEC) for this species was 0.11 mg/L (110 µg/L). europa.eu

Impact on Amphibians: The toxicity of CPC has also been evaluated in amphibians. For the oriental fire-bellied toad (Bombina orientalis), embryonic exposure to 2.0 μM (0.72 mg/L) of CPC for seven days resulted in a significant decrease in survival rates. researchgate.net The 168-hour LC50 and EC50 values for Bombina orientalis embryos were 1.95 μM (0.697 mg/L) and 1.48 μM (0.531 mg/L), respectively. researchgate.net

Impact on Invertebrates: Chronic toxicity thresholds have been reported for invertebrates such as Daphnia magna, with a 21-day EC50 of 1.0 μg/L, and Ceriodaphnia dubia, with a 7-day EC50 of 0.04 mg/L. researchgate.net

Ecotoxicity Data Tables

Table 1: Acute Toxicity of Cetylpyridinium Chloride to Fish

| Species | Endpoint | Concentration | Exposure Time |

|---|---|---|---|

| Zebrafish (Danio rerio) | EC50 | 175.9 µg/L | 120 hours |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 160 µg/L | 96 hours |

Table 2: Acute and Chronic Toxicity of Cetylpyridinium Chloride to Amphibians and Invertebrates

| Species | Endpoint | Concentration | Exposure Time |

|---|---|---|---|

| Oriental fire-bellied toad (Bombina orientalis) | LC50 | 0.697 mg/L | 168 hours |

| Oriental fire-bellied toad (Bombina orientalis) | EC50 | 0.531 mg/L | 168 hours |

| Daphnia magna | EC50 | 1.0 µg/L | 21 days |

Advanced Applications in Materials Science and Analytical Chemistry

Utilization as a Solubilizer and Phase Transfer Catalyst in Chemical Synthesis

Cetylpyridinium (B1207926) salts are recognized for their roles as solubilizing agents and phase transfer catalysts in chemical synthesis. google.com As surfactants, their amphipathic nature, consisting of a hydrophilic pyridinium (B92312) head and a long hydrophobic alkyl tail, allows them to form micelles in solution. researchgate.net This property is crucial for solubilizing water-insoluble compounds, a technique frequently employed in analytical chemistry. google.com

In the domain of catalysis, cetylpyridinium compounds function as effective phase transfer catalysts (PTCs). google.comptfarm.pl PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). ptfarm.pl The cetylpyridinium cation can pair with an anionic reactant, transporting it from the aqueous phase into the organic phase where the reaction can proceed. This methodology offers numerous advantages in industrial applications, including the elimination of organic solvents and the use of simpler bases like alkali metal hydroxides, leading to higher yields and purer products. ptfarm.pl

A specific application involves the synthesis of cetylpyridinium peroxyphosphotungstate, created from cetylpyridinium chloride, phosphotungstic acid, and hydrogen peroxide. nih.gov This compound acts as an environmentally benign phase transfer catalyst with high activity, particularly in the oxidation of olefins. nih.gov The quaternary ammonium (B1175870) cation of the cetylpyridinium molecule combines with the phosphotungstic acid anion through ionic bonding, creating a catalyst suitable for heterogeneous systems. nih.gov

Role in Ionized Solvent Systems

The application of cetylpyridinium salts extends to their use in ionized solvent systems. google.com As ionic compounds, they can contribute to the formation of ionic liquids or act as additives in other solvent systems to modify their properties. Their presence can influence the polarity, conductivity, and solvating capabilities of the medium. The surface-active properties of cetylpyridinium chloride predict its ability to form micelles, which have been utilized for the removal of pollutants like heavy metals from solutions. google.com

Integration into Advanced Adsorbent Materials

The integration of cetylpyridinium compounds into solid matrices has led to the development of advanced adsorbent materials with specialized applications in ion capture and elemental extraction.

Development of Impregnated Resins for Ion Capture

A notable advancement is the creation of impregnated resins for the separation of ions from complex matrices. mdpi.com One such material is a sorbent made by impregnating polyvinyl chloride (PVC) with cetylpyridinium bromide hydrate (B1144303) (CPB), designated as CPB/PVC. mdpi.comnih.gov This material is prepared using a dry method where a solution of cetylpyridinium bromide hydrate in acetone is added to a PVC suspension, followed by stirring and drying to form the modified resin. mdpi.comnih.gov This process physically modifies the solid support, equipping it with the ion-capturing capabilities of the cetylpyridinium compound. mdpi.com Characterization using Fourier-transform infrared spectroscopy (FTIR) confirms the presence of the pyridinium group and O-H bands from hydration in the final CPB/PVC material. mdpi.com

Application in Rare Earth Element Extraction

The CPB/PVC impregnated resin has shown substantial efficiency in capturing Rare Earth Elements (REEs) from chloride solutions. mdpi.comnih.gov REEs, which include the lanthanide series, are critical components in modern technology but are challenging to separate due to their similar chemical properties. nih.gov The CPB/PVC sorbent provides a competitive solution for their extraction. nih.gov

Research has identified the optimal conditions for the sorption process, achieving maximum uptake at a pH of 6.0 and an equilibrium contact time of 60 minutes at 25 °C. mdpi.comnih.gov The adsorption process fits well with the Langmuir isotherm and pseudo-second-order kinetic models. mdpi.comnih.gov Furthermore, thermodynamic analysis indicates that the sorption of REE ions onto the CPB/PVC material is both spontaneous and exothermic. nih.gov Desorption of the captured REEs can be effectively achieved using 1.0 M Hydrochloric acid, allowing for the recovery of the elements and potential regeneration of the sorbent. nih.gov

| Parameter | Optimal Value/Model |

|---|---|

| Uptake Capacity | 182.6 mg/g |

| Optimal pH | 6.0 |

| Equilibrium Contact Time (at 25 °C) | 60 minutes |

| Adsorption Isotherm Model | Langmuir |

| Kinetic Model | Pseudo-second-order |

| Thermodynamics | Spontaneous and Exothermic |

| Optimal Desorption Eluent | 1.0 M HCl |

Bioadhesive and Polymeric Film Formulations for Targeted Delivery Systems

In pharmaceutical technology, cetylpyridinium chloride is incorporated into bioadhesive polymers and films to create targeted drug delivery systems. nih.govnih.gov These systems are designed to prolong the contact time of the active agent at a specific site, thereby enhancing its therapeutic effect. nih.gov

Polymer Blending and Material Characterization

The development of bioadhesive formulations often involves blending cetylpyridinium chloride with various polymers, such as Hydroxypropyl Methylcellulose (HPMC) and Carbopol. nih.govnih.govresearchgate.net The choice and concentration of the polymer significantly influence the material's properties, including drug release rate and bioadhesive strength. nih.govresearchgate.net

Studies on bioadhesive tablets have shown that as the polymer concentration increases, the drug release rate decreases. nih.govresearchgate.net The type of polymer also plays a critical role; for instance, formulations containing HPMC K100M exhibit higher bioadhesion force compared to those with Carbopol 974P, which is attributed to the higher viscosity and extensive hydrogen bonding capabilities of HPMC. nih.gov The long, nonionic chains of HPMC with numerous hydroxyl groups facilitate strong physical and hydrogen bonds with mucosal surfaces. nih.gov The release of cetylpyridinium chloride from these polymeric matrices is often governed by a combination of diffusion and erosion mechanisms. nih.gov

| Polymer | Effect on Bioadhesion Strength | Effect on Drug Release Rate | Primary Adhesion Mechanism |

|---|---|---|---|

| HPMC K100M | Increases with concentration (Maximum strength observed) | Decreases with concentration | Hydrogen Bonding |

| Carbopol 974P | Lower bioadhesion compared to HPMC | Decreases with concentration | Hydrogen Bonding / Ionic Interactions |

| Polycarbophil | Increases with concentration | Decreases with concentration | Hydrogen Bonding / Ionic Interactions |

In Vitro Release Kinetics from Polymeric Matrices

The study of in vitro release kinetics of Cetylpyridinium hydrate hydrochloride, commonly referred to as Cetylpyridinium Chloride (CPC), from polymeric matrices is crucial for developing controlled-release systems. Polymeric matrices, including bioadhesive tablets and hydrogels, are designed to release the active compound in a predictable manner over time. The release mechanism is often a complex interplay of diffusion, polymer swelling, and erosion.

Research into bioadhesive tablets containing CPC has shown that the type and concentration of the polymer significantly influence the release rate. For instance, formulations using polymers like Hydroxypropyl Methylcellulose (HPMC) and Carbopol have demonstrated that as the polymer concentration increases, the drug release rate decreases. nih.gov The release kinetics from these matrix tablets often fit well with the Peppas equation, which suggests a combined effect of diffusion and erosion mechanisms controlling the drug release. nih.gov The exponent 'n' in the Peppas model helps to elucidate the specific mechanism, where values indicate Fickian diffusion, non-Fickian (anomalous) transport, or Case II transport, which is related to polymer relaxation. nih.gov